molecular formula C25H24N4O3S B2927847 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021095-94-2

5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2927847
CAS RN: 1021095-94-2
M. Wt: 460.55
InChI Key: IIUHIOXGUAJCNB-UHFFFAOYSA-N
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Description

5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

The synthesis of compounds structurally related to 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one often involves complex chemical reactions aimed at introducing specific functional groups that may enhance biological activity. For instance, research into the synthesis of various heterocyclic compounds, including triazolopyridines and pyridazinones, has shown the importance of nucleophilic substitution reactions and cyclization processes in creating compounds with potential therapeutic properties (Pattison et al., 2009).

Structural Analysis and Supramolecular Aspects

The crystal structure and supramolecular interactions of related compounds provide insights into their potential pharmacophore properties. Studies on triazolopyridines with morpholinomethylphenyl groups have revealed diverse supramolecular synthons formed in the solid state, highlighting the influence of substituents on their pharmacological properties (Chai et al., 2019). These findings are crucial for understanding how these compounds might interact with biological targets.

Biological Activity

While specific information on the biological activities of 5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is scarce, research on structurally similar compounds has shown promising biological activities. For instance, studies on various heterocyclic compounds have explored their antimicrobial, anti-inflammatory, and analgesic properties. These studies suggest that modifications to the chemical structure can significantly impact the biological efficacy of these compounds, offering potential pathways for the development of new therapeutic agents (Demchenko et al., 2015).

properties

IUPAC Name

5-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-16-8-9-19(17(2)14-16)20(30)15-29-24(31)22-23(21(27-29)18-6-4-3-5-7-18)33-25(26-22)28-10-12-32-13-11-28/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHIOXGUAJCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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